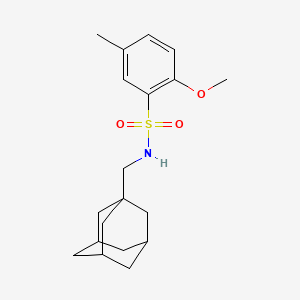

N-(1-Adamantylmethyl)-2-methoxy-5-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Adamantane derivatives are a class of compounds that have found practical application as drugs, polymeric materials, and thermally stable lubricants . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .

Synthesis Analysis

Adamantane derivatives can be synthesized through various methods. For example, N-adamantylated amides have been synthesized from 1-adamantyl nitrate. The reactions were carried out in the sulfuric acid media . Another method involves the reaction of formaldehyde with diethyl malonate in the presence of piperidine .Molecular Structure Analysis

Adamantane molecules can be described as the fusion of three cyclohexane rings. The molecule is both rigid and virtually stress-free . The structure of adamantane derivatives can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

Adamantane derivatives can undergo various chemical reactions. For example, unsaturated derivatives can be prepared by a reaction between halide-adamantanes and β-nitrostyrenes in the presence of triethylboranes .Physical And Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor. It is the simplest diamondoid . The physical and chemical properties of specific adamantane derivatives would depend on the particular functional groups attached to the adamantane core.Aplicaciones Científicas De Investigación

Organic Synthesis

This compound has been used in the Chan–Lam N-Arylation of adamantane-containing amines . The Chan–Lam reaction conditions were optimized for the synthesis of N-aryl derivatives of adamantane-containing amines . This reaction has found wide application in organic synthesis .

Synthesis of Unsaturated Adamantane Derivatives

Unsaturated adamantane derivatives are important in adamantane chemistry. The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Synthesis of Monomers

Unsaturated adamantane derivatives, such as the compound , can be used as starting materials for the synthesis of monomers .

Production of Thermally Stable and High-Energy Fuels and Oils

The high reactivity of unsaturated adamantane derivatives makes them suitable for the production of thermally stable and high-energy fuels and oils .

Synthesis of Bioactive Compounds and Pharmaceuticals

Unsaturated adamantane derivatives can be used as starting materials for the synthesis of bioactive compounds and pharmaceuticals .

Production of Higher Diamond-Like Bulky Polymers

Unsaturated adamantane derivatives can be used in the synthesis of higher diamond-like bulky polymers such as diamondoids .

Synthesis of Ureas Containing a Sterically Hindered Adamantyl Fragment

This compound can be used in the synthesis of ureas containing a sterically hindered adamantyl fragment, which may be useful for biological applications .

Effects on Colony-Formation and Cell-Cycle Distribution in HepG2 Cells

This compound has shown effects on colony-formation and cell-cycle distribution in HepG2 cells .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The field of adamantane derivatives is a dynamic area of research with potential applications in various fields including medicine, materials science, and lubrication technologies . Future research will likely continue to explore the synthesis of new adamantane derivatives, their properties, and potential applications.

Propiedades

IUPAC Name |

N-(1-adamantylmethyl)-2-methoxy-5-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3S/c1-13-3-4-17(23-2)18(5-13)24(21,22)20-12-19-9-14-6-15(10-19)8-16(7-14)11-19/h3-5,14-16,20H,6-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDOAYDLPWCBHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Adamantylmethyl)-2-methoxy-5-methylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2490320.png)

![methyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2490324.png)

![5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one](/img/structure/B2490328.png)

![3-benzyl-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2490339.png)

![7-Methoxy-1'-propyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2490341.png)